N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide
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Description
The compound “N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The compounds were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . For instance, one of the compounds was found to have a yellow solid appearance with a melting point of 242–244 °C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Physical And Chemical Properties Analysis
One of the synthesized compounds was found to be a yellow solid with a melting point of 242–244 °C . Its FT-IR spectrum showed peaks at 3279 cm−1 (NH), 3018 cm−1 (Ar C–H), 1654 cm−1 (> C=O), 1632 cm−1 (> C=N), 1595, 1562 cm−1 (Ar –C=C–), 1519 cm−1 (amide II), and 665 cm−1 (C–S–C) .Mechanism of Action
properties
IUPAC Name |
1-[2-[4-(4-methylphenyl)piperazin-1-yl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-15-3-5-18(6-4-15)21-9-11-23(12-10-21)28(25,26)20-13-17-14-22(16(2)24)8-7-19(17)27-20/h3-6,13H,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGULJASMFDORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(S3)CCN(C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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